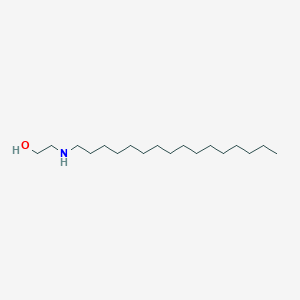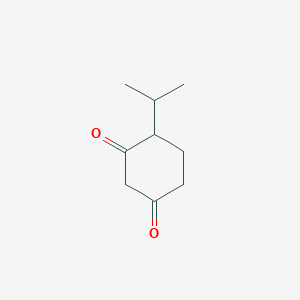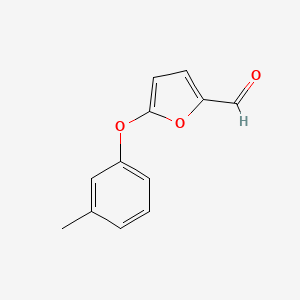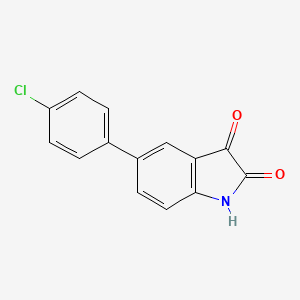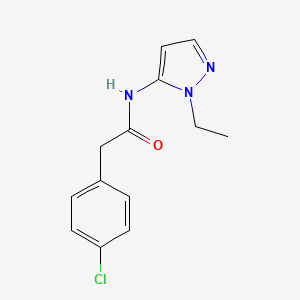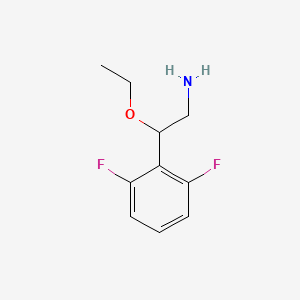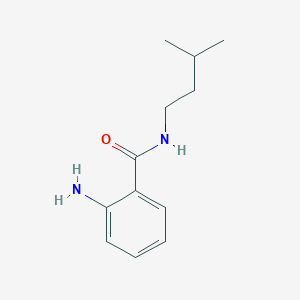![molecular formula C13H11N5O2 B15096541 (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine](/img/structure/B15096541.png)
(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a glycine moiety, which is an essential amino acid.
Vorbereitungsmethoden
The synthesis of (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a phenylhydrazine derivative and a suitable pyrimidine precursor, the reaction proceeds through a series of steps involving condensation, cyclization, and functional group modifications to yield the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring or the pyrazolo[3,4-d]pyrimidine core, using reagents such as halogens or alkylating agents.
Condensation: The glycine moiety allows for condensation reactions with various carbonyl compounds, forming imines or amides.
Wissenschaftliche Forschungsanwendungen
(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with enzymes and receptors.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to active sites of enzymes, potentially inhibiting their activity. The glycine moiety may facilitate transport across cell membranes or enhance binding affinity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine include other pyrazolo[3,4-d]pyrimidine derivatives and glycine-containing heterocycles These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their biological activity and chemical reactivity
Eigenschaften
Molekularformel |
C13H11N5O2 |
|---|---|
Molekulargewicht |
269.26 g/mol |
IUPAC-Name |
2-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C13H11N5O2/c19-11(20)7-14-12-10-6-17-18(13(10)16-8-15-12)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,19,20)(H,14,15,16) |
InChI-Schlüssel |
KJCCWCGPNQBITN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


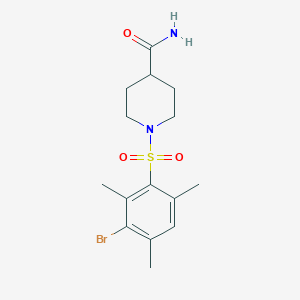
![N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B15096460.png)
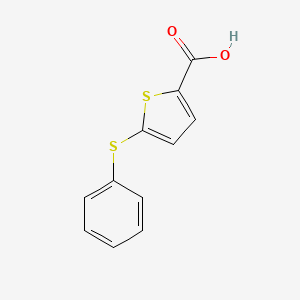
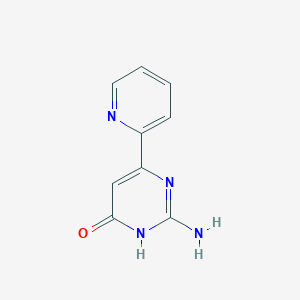
![[4-(N,N-diphenylcarbamoyl)(1,4-diazaperhydroepinyl)]-N,N-dibenzamide](/img/structure/B15096493.png)
![7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid](/img/structure/B15096496.png)
